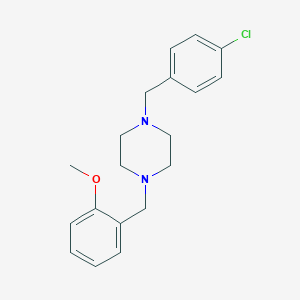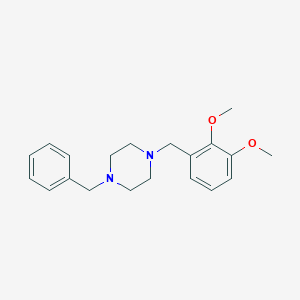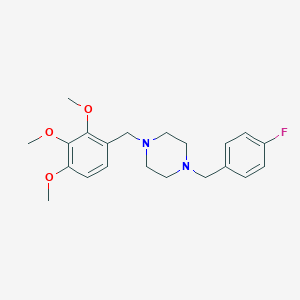![molecular formula C26H30N2O3 B442261 10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353772-41-5](/img/structure/B442261.png)
10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structural features, which include a benzodiazepine core with various substituents that contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of Substituents: The next step involves the introduction of the acetyl, dimethyl, and propoxyphenyl groups. This can be achieved through various substitution reactions, such as Friedel-Crafts acylation, alkylation, and etherification.
Final Cyclization: The final step involves the cyclization of the intermediate compound to form the desired benzodiazepine derivative. This can be achieved through intramolecular cyclization reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Used for large-scale production, where the reactions are carried out continuously, allowing for higher efficiency and scalability.
化学反应分析
Types of Reactions
10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
科学研究应用
10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Investigated for its potential therapeutic applications, including its anxiolytic, sedative, and anticonvulsant properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming and sedative effect. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
相似化合物的比较
10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepine derivatives, such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Known for its sedative and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.
属性
CAS 编号 |
353772-41-5 |
|---|---|
分子式 |
C26H30N2O3 |
分子量 |
418.5g/mol |
IUPAC 名称 |
5-acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H30N2O3/c1-5-13-31-19-10-8-9-18(14-19)25-24-21(15-26(3,4)16-23(24)30)27-20-11-6-7-12-22(20)28(25)17(2)29/h6-12,14,25,27H,5,13,15-16H2,1-4H3 |
InChI 键 |
AECKHVBXVWKZPA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
规范 SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442198.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442202.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442241.png)
![2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B442251.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442253.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B442256.png)
![1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442258.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B442260.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)
![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)

![Methyl4-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenylsulfide](/img/structure/B442266.png)


